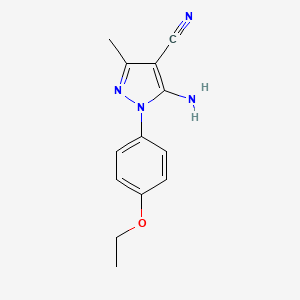

5-Amino-1-(4-ethoxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile

Description

5-Amino-1-(4-ethoxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile is a pyrazole derivative characterized by a 4-ethoxyphenyl group at position 1, a methyl group at position 3, and a cyano substituent at position 3. The amino group at position 5 enhances its reactivity, making it a versatile intermediate in medicinal and agrochemical synthesis.

Properties

IUPAC Name |

5-amino-1-(4-ethoxyphenyl)-3-methylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O/c1-3-18-11-6-4-10(5-7-11)17-13(15)12(8-14)9(2)16-17/h4-7H,3,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWHJNCSTFVVSAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=C(C(=N2)C)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Overview

This approach involves the reaction of aryl hydrazines with ethoxymethylene malononitrile under reflux conditions, leading to the formation of the pyrazole ring through cyclization.

Detailed Procedure

- Reactants: Aryl hydrazines (such as 4-ethoxyphenylhydrazine) and ethoxymethylene malononitrile.

- Solvent: Ethanol or trifluoroethanol (TFE) for optimal yields.

- Conditions: Reflux under nitrogen atmosphere for 4 hours (shorter for specific derivatives).

- Purification: Column chromatography on silica gel with hexane/ethyl acetate gradient.

Reaction Scheme

Aryl hydrazine + Ethoxymethylene malononitrile → Pyrazole derivative

Research Findings

- The reaction is highly regioselective, producing the desired pyrazole exclusively.

- Yields vary based on substituents; for example, phenylhydrazine yields up to 84%, while other derivatives range from 47% to 68% (see Table 1).

| Entry | Hydrazine Derivative | Solvent | Time | Yield (%) |

|---|---|---|---|---|

| 1 | Phenylhydrazine | Ethanol | 4 h | 84 |

| 2 | 4-Fluorophenylhydrazine | Ethanol | 4 h | 47 |

| 3 | 4-(Trifluoromethyl)phenylhydrazine | Ethanol | 4 h | 63 |

Notes

- The reaction's regioselectivity is attributed to the nucleophilic attack of hydrazines on the malononitrile derivative, favoring cyclization.

- The use of ethanol or TFE as solvents enhances yields due to their polarity and ability to stabilize intermediates.

Use of Recyclable Nano-Catalysts for Green Synthesis

Method Overview

Recent advancements involve employing magnetic nanoparticle catalysts, such as Fe₃O₄@SiO₂@vanillin@thioglycolic acid, facilitating multicomponent reactions under environmentally friendly conditions.

Procedure Highlights

- Reactants: Aromatic aldehydes (or pyrazolecarbaldehydes), malononitrile, and hydrazines.

- Catalyst: Recyclable magnetic nanoparticles.

- Conditions: Mechanochemical or solvent-free at room temperature.

- Outcome: High yields within short reaction times, with catalyst recovery via magnetic separation.

Research Findings

- The catalyst promotes the formation of 5-amino-pyrazole-4-carbonitriles efficiently.

- Yields are typically above 85%, with the catalyst reused up to six cycles without significant activity loss (see).

| Catalyst | Reaction Type | Solvent | Time | Yield (%) | Reusability |

|---|---|---|---|---|---|

| Fe₃O₄@SiO₂@vanillin@thioglycolic acid | Multicomponent | Solvent-free | 30 min | >85 | 6 cycles |

Mechanochemical Synthesis

Method Overview

Mechanochemistry involves grinding reactants with a catalyst or without solvent, promoting rapid reactions with minimal environmental impact.

Procedure

- Reactants are mixed with a magnetic nanoparticle catalyst.

- The mixture is ground in a mortar or ball mill.

- Reaction completion is monitored via TLC or spectroscopic methods.

Research Findings

- This method significantly reduces reaction time and solvent use.

- Yields are comparable or superior to traditional reflux methods, often exceeding 80%.

Key Factors Influencing Preparation

Summary of Preparation Methods

| Method | Description | Advantages | Limitations |

|---|---|---|---|

| Michael-type addition and cyclization | Reaction of hydrazines with ethoxymethylene malononitrile | High regioselectivity, good yields | Requires reflux conditions |

| Nano-catalyzed multicomponent synthesis | Using recyclable Fe₃O₄-based catalysts | Environmentally friendly, reusable | Catalyst preparation complexity |

| Mechanochemistry | Solvent-free grinding | Eco-friendly, rapid | Scale-up challenges |

Chemical Reactions Analysis

Types of Reactions: 5-Amino-1-(4-ethoxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed:

Oxidation: Nitro derivatives of the pyrazole compound.

Reduction: Primary amines and other reduced forms of the compound.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity

Research has indicated that pyrazole derivatives, including 5-amino-1-(4-ethoxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile, exhibit promising anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have shown that certain pyrazole derivatives can interact with specific targets involved in cancer progression, leading to reduced tumor growth .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition can lead to decreased production of pro-inflammatory mediators, making these compounds potential candidates for treating inflammatory diseases .

Synthetic Intermediates

this compound serves as a synthetic intermediate in the development of other bioactive molecules. Its structure allows for further modifications that can enhance pharmacological activity or alter pharmacokinetic properties. This versatility is critical in drug design and development processes .

Agrochemical Applications

Pesticide Development

The compound's structural features make it suitable for developing new agrochemicals, particularly pesticides. Research into pyrazole derivatives has shown that they can exhibit herbicidal and fungicidal activities, which are essential for agricultural applications. The synthesis of novel pyrazole-based pesticides could lead to more effective solutions for pest management while minimizing environmental impact .

Material Science Applications

Polymer Chemistry

In materials science, this compound can be utilized in the synthesis of polymers with specific properties. Its ability to act as a cross-linking agent or as part of a polymer backbone allows for the creation of materials with enhanced thermal stability and mechanical strength. Such materials are valuable in various industrial applications, including coatings and composites .

Nanomaterials

Recent studies have explored the incorporation of pyrazole derivatives into nanomaterials for applications in electronics and catalysis. The unique electronic properties of pyrazoles can contribute to the development of advanced nanocomposites with tailored functionalities, which are crucial for next-generation electronic devices .

Case Studies

Mechanism of Action

The mechanism of action of 5-Amino-1-(4-ethoxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes like p38 mitogen-activated protein kinase (p38MAPK) and cyclooxygenase (COX), which are involved in inflammatory processes. The compound’s ability to bind to these targets and modulate their activity underlies its anti-inflammatory and anti-tumor effects .

Comparison with Similar Compounds

Physical and Chemical Properties

- Ethoxy vs. Halogen Substituents : The ethoxy group (electron-donating) enhances solubility in polar aprotic solvents compared to halogenated analogs (electron-withdrawing). This may facilitate reactions requiring nucleophilic sites, such as cyclization to form fused heterocycles .

- Methyl vs. Bulkier Groups: The methyl group at position 3 minimizes steric hindrance, favoring reactivity at the cyano and amino positions. Bulkier substituents (e.g., tetrahydrofuran in ) reduce reaction rates .

Pharmaceutical Potential

- The ethoxy variant may modulate binding affinity due to altered hydrophobicity .

- Antimicrobial and Antiviral: Analogs like 5-Amino-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile (CAS 107842-57-9) show broad-spectrum activity, though the ethoxy derivative's efficacy remains unexplored .

Agrochemical Utility

- Insecticidal Activity : Fipronil, a structurally complex pyrazole carbonitrile with trifluoromethyl sulfinyl groups, demonstrates high insecticidal potency. The target compound’s ethoxyphenyl group may offer reduced environmental persistence while maintaining efficacy .

Biological Activity

5-Amino-1-(4-ethoxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile (CAS No. 1962540-59-5) is a pyrazole derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant research findings.

- Molecular Formula : C13H14N4O

- Molecular Weight : 242.28 g/mol

- CAS Number : 1962540-59-5

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various pyrazole derivatives, including this compound.

In Vitro Studies

- Minimum Inhibitory Concentration (MIC) : Research indicates that certain pyrazole derivatives exhibit MIC values ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .

- Biofilm Formation : The compound demonstrated significant inhibition of biofilm formation in bacterial cultures, suggesting its potential as a therapeutic agent against biofilm-associated infections .

Anticancer Activity

The anticancer properties of pyrazole derivatives have been extensively studied, with promising results observed in various cancer cell lines.

Key Findings

- Cell Proliferation Inhibition : Compound 5 was identified as a potent inhibitor of tubulin polymerization, effectively arresting the cell cycle in the G2/M phase with IC50 values ranging from 0.08 to 12.07 mM .

- Selective Toxicity : Notably, certain derivatives displayed selective toxicity towards cancer cells (e.g., HeLa and HepG2) while showing minimal effects on normal fibroblasts . This selectivity is crucial for reducing side effects in cancer therapy.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored, particularly in relation to its structure.

- Inhibition of Pro-inflammatory Cytokines : Studies suggest that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines, thus mitigating inflammation in various models .

- Structure-Activity Relationship (SAR) : The introduction of specific substituents at various positions on the pyrazole ring has been linked to enhanced anti-inflammatory activity, indicating that chemical modifications can optimize therapeutic effects .

Research Case Studies

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 5-amino-1-(4-ethoxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves cyclocondensation of hydrazine derivatives with β-ketonitriles. For example, intermediates like 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride can be synthesized via cyclization and oxidation steps . Reaction optimization includes using biocatalysts (e.g., guar gum) to enhance regioselectivity and reduce byproducts. Temperature control (e.g., 50–60°C) and solvent selection (e.g., methylene chloride) are critical for achieving >85% yields .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- 1H NMR : Look for aromatic protons (δ 6.09–7.59 ppm) and NH2 signals (δ ~9.67 ppm). Substituents like ethoxy groups show distinct singlets (e.g., δ 2.54 ppm for OCH3) .

- IR : Confirm CN stretch at ~2296 cm⁻¹ and aromatic C=C at ~1616 cm⁻¹. NH stretches appear at ~3237 cm⁻¹ .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 238 [M]+) and fragmentation patterns (e.g., loss of ethoxy groups) validate purity .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Methodological Answer : The compound is sparingly soluble in polar solvents (e.g., water) but dissolves well in DMSO or chloroform. Stability tests indicate decomposition at >150°C, requiring storage at 2–8°C in inert atmospheres to prevent hydrolysis of the nitrile group .

Q. Which pharmacological targets are associated with structurally similar pyrazole derivatives?

- Methodological Answer : Pyrazole analogs exhibit activity against carbonic anhydrases (e.g., CAH1, CAH2) and prostaglandin synthases (e.g., PGH1, PGH2) due to their nitrile and aryl substituents . Target validation typically involves enzyme inhibition assays (IC50 measurements) and molecular docking to active sites .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for pyrazole derivatives with varying substituents?

- Methodological Answer : Contradictions often arise from electronic effects of substituents. For example, electron-withdrawing groups (e.g., -NO2) reduce bioavailability compared to electron-donating groups (e.g., -OCH3). Use comparative SAR studies with standardized assays (e.g., COX-2 inhibition) and DFT calculations to correlate substituent effects with activity .

Q. What strategies optimize regioselectivity in pyrazole synthesis to avoid isomer formation?

- Methodological Answer : Employ kinetic control via low-temperature reactions (0–5°C) and catalysts like trifluoroacetic acid to favor the 1,3-dipolar cycloaddition pathway. Triazenyl precursors (e.g., 3-azido pyrazoles) reduce side reactions, achieving >88% regiochemical purity .

Q. How can X-ray crystallography validate the spatial arrangement of the 4-ethoxyphenyl and nitrile groups?

- Methodological Answer : Single-crystal X-ray diffraction (90 K) confirms bond angles (C-C: 0.002 Å mean deviation) and dihedral angles between the pyrazole core and substituents. Key metrics: R factor <0.033, wR factor <0.086 .

Q. What computational methods predict the compound’s interaction with carbonic anhydrase isoforms?

- Methodological Answer : Use AutoDock Vina or Schrödinger Suite for docking studies. Parameterize the nitrile group’s charge distribution (Mulliken charges) and assess hydrogen bonding with Zn²+ in the enzyme’s active site. Validate with MD simulations (100 ns) to analyze binding stability .

Q. How do steric effects from the 3-methyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The 3-methyl group creates steric hindrance, slowing SN2 reactions at the 4-cyano position. Kinetic studies (e.g., using NaN3 in DMF) show a 30% reduction in reactivity compared to non-methylated analogs. Mitigate this by using bulky leaving groups (e.g., tosylates) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.